Lubeluzole is synthesized from various organic compounds, including N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine and chloro derivatives of phenoxypropanol. Its classification falls under neuroprotective agents with specific interest in its mechanism as an NMDA receptor antagonist. The compound's IUPAC name is 2-(2-(4-(2-(4-(2-amino-1,3-benzothiazol-6-yl)ethyl)-4-fluorophenoxy)propan-2-yl)amino)-1-methylpiperidin-4-yl)phenol, and it has a molecular formula of CHFNOS and a molar mass of 433.52 g/mol .
The synthesis of Lubeluzole involves a multi-step process that can be categorized into convergent synthesis pathways. A notable method includes the alkylation of N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine with (+)-(R)-1-chloro-3-(3,4-difluorophenoxy)propan-2-ol. This process utilizes commercially available (R)-epichlorohydrin as a precursor for the alcohol component .
The synthesis steps can be summarized as follows:
Lubeluzole participates in several chemical reactions primarily related to its interaction with neurotransmitter systems. Key reactions include:
Lubeluzole exerts its pharmacological effects through multiple mechanisms:
Lubeluzole exhibits several significant physical and chemical properties:
These properties influence its formulation and administration routes in potential therapeutic applications.
Lubeluzole has been primarily investigated for its applications in:
Despite its initial promise in clinical settings, further research is needed to fully elucidate its therapeutic potential while addressing safety concerns associated with higher dosages .
Lubeluzole attenuates glutamate-driven neurotoxicity through indirect modulation rather than direct receptor antagonism. Key findings include:
Table 1: Stereospecificity of Lubeluzole in Glutamate Pathway Modulation
Parameter | Lubeluzole (S-isomer) | R-isomer |
---|---|---|
cGMP Inhibition IC₅₀ | 37 nM | 259 nM (7× less) |
Neuroprotection IC₅₀ | 48 nM | 432 nM (9× less) |
Citrulline Attenuation | Significant | Minimal |
Data derived from hippocampal culture studies [1] [4].
Lubeluzole disrupts NO-mediated toxicity by targeting the glutamate-NO synthase pathway:
Table 2: NOS Isoform Selectivity of Lubeluzole
NOS Isoform | Cellular Source | Lubeluzole Effect | Consequence |
---|---|---|---|
nNOS | Neurons | ↓ Expression/Cofactors | Blocks excitotoxic NO burst |
eNOS | Endothelium | No effect | Maintains vasodilation |
iNOS | Microglia/Astrocytes | No effect | Unaffected inflammation |
Based on cell culture and ischemic models [1] [6].
Lubeluzole modulates voltage-gated ion channels to prevent pathological depolarization:
Lubeluzole’s multi-target actions converge to suppress excitotoxicity in oxygen-deprived neurons:
Table 3: Efficacy in Hypoxia Models
Model | Species | Intervention | Outcome | Therapeutic Window |
---|---|---|---|---|
Focal Ischemia (MCAO) | Rat | 2.5 mg/kg post-occlusion | ↓ Infarct volume by 23% | ≤ 3 hours post-ischemia |
Thrombotic Infarct | Rat | Continuous infusion | ↓ Peri-infarct glutamate | ≤ 6 hours |
Global Ischemia | Fetal sheep | Pretreatment (0.33 mg/kg) | No neuronal protection | Not applicable |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7